Receptor Pharmacology: B1/B2-Independent Activity of Bradykinin (1-7)
Unlike the parent peptide Bradykinin (1-9), which signals via the B2 receptor, the biological activity of Bradykinin (1-7) is not mediated by classical kinin B1 or B2 receptors. In direct head-to-head experiments, NO production induced by BK-(1-7) was completely resistant to inhibition by B1 receptor antagonists (e.g., des-Arg9-[Leu8]-BK) and B2 receptor antagonists (e.g., HOE-140), while BK-(1-9)-induced NO was abolished [1]. This confirms a distinct, non-canonical mechanism of action.
| Evidence Dimension | Nitric Oxide (NO) production |
|---|---|
| Target Compound Data | Induced NO; response NOT inhibited by B1 or B2 antagonists |
| Comparator Or Baseline | Bradykinin (1-9) - Induced NO; response fully inhibited by B2 antagonist HOE-140 |
| Quantified Difference | Qualitative difference in receptor dependency |
| Conditions | Human, mouse, and rat cells loaded with DAF-FM fluorescent probe; in vitro assay |
Why This Matters
For researchers investigating non-canonical kinin signaling pathways or developing assays that require B1/B2-independent controls, only Bradykinin (1-7) provides this specific pharmacological profile.
- [1] Souza-Silva IM, et al. Peptide fragments of bradykinin show unexpected biological activity not mediated by B1 or B2 receptors. British Journal of Pharmacology. 2022 Jun;179(12):3061-3077. doi: 10.1111/bph.15790. View Source
